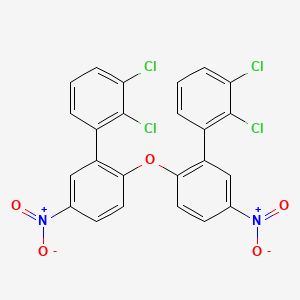
2,3-Dichlorophenyl-4-nitrophenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichlorophenyl-4-nitrophenyl ether is an organic compound with the molecular formula C12H7Cl2NO3 and a molecular weight of 284.09 g/mol . It is characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ether structure. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorophenyl-4-nitrophenyl ether typically involves the reaction of 2,3-dichlorophenol with 4-nitrophenol in the presence of a suitable base and a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond . The general reaction scheme is as follows:
2,3-Dichlorophenol+4-NitrophenolBase, Dehydrating Agent2,3-Dichlorophenyl-4-nitrophenyl ether
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorophenyl-4-nitrophenyl ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenyl rings can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chlorine atoms.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Oxidized phenyl derivatives such as quinones.
Scientific Research Applications
2,3-Dichlorophenyl-4-nitrophenyl ether has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichlorophenyl-4-nitrophenyl ether involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The chlorine atoms can also influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl-4-nitrophenyl ether: Similar structure with chlorine atoms at different positions.
3,4-Dichlorophenyl-4-nitrophenyl ether: Another isomer with chlorine atoms at different positions.
2,3-Dichlorophenyl-4-aminophenyl ether: Similar structure with an amino group instead of a nitro group.
Uniqueness
2,3-Dichlorophenyl-4-nitrophenyl ether is unique due to its specific arrangement of chlorine and nitro groups, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C24H12Cl4N2O5 |
|---|---|
Molecular Weight |
550.2 g/mol |
IUPAC Name |
1,2-dichloro-3-[2-[2-(2,3-dichlorophenyl)-4-nitrophenoxy]-5-nitrophenyl]benzene |
InChI |
InChI=1S/C24H12Cl4N2O5/c25-19-5-1-3-15(23(19)27)17-11-13(29(31)32)7-9-21(17)35-22-10-8-14(30(33)34)12-18(22)16-4-2-6-20(26)24(16)28/h1-12H |
InChI Key |
BXNBVHLVRUKOLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


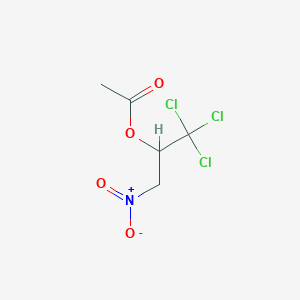
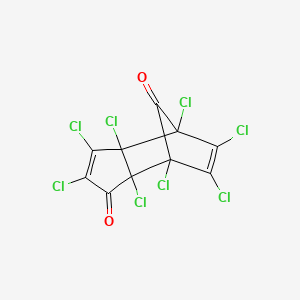

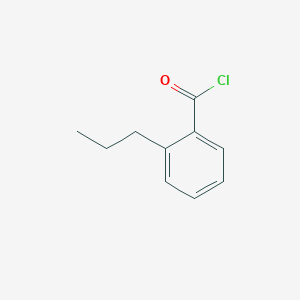
![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)

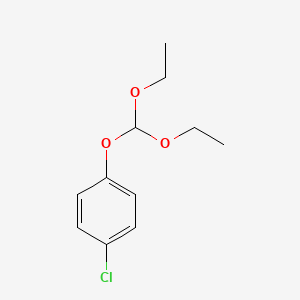
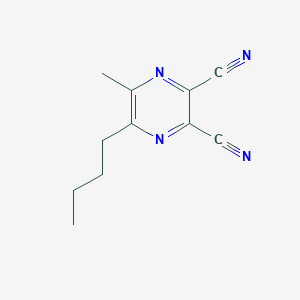
![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
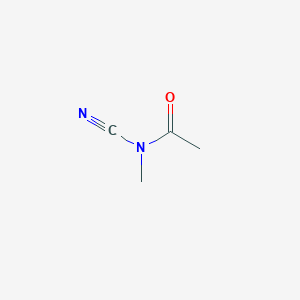
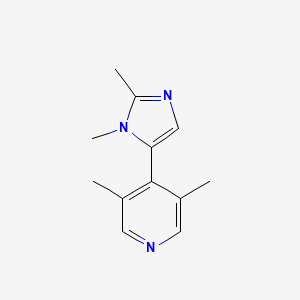
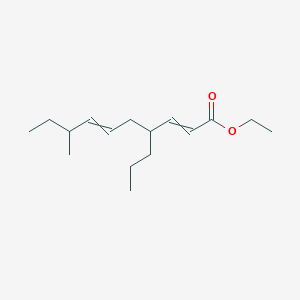
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)

